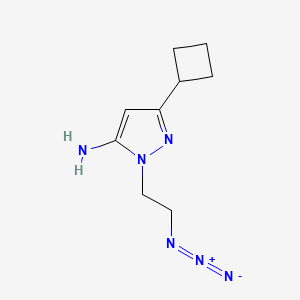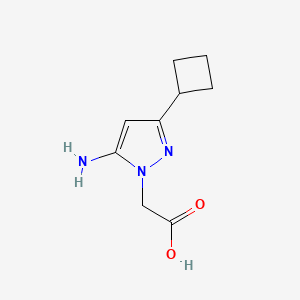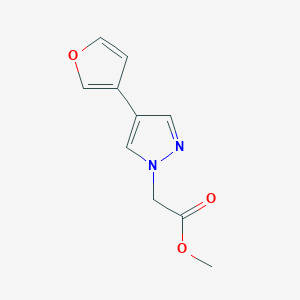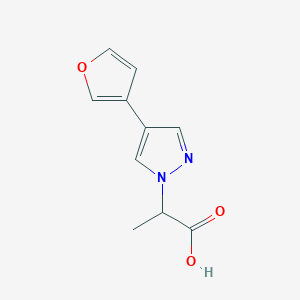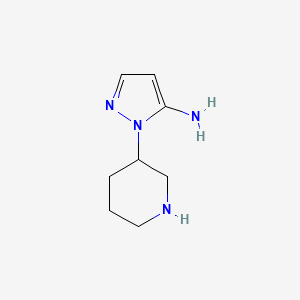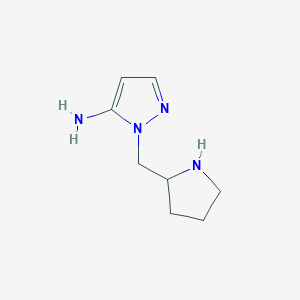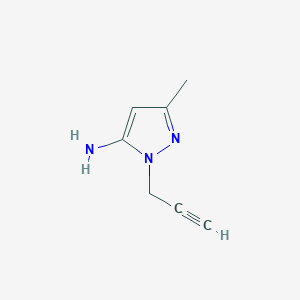
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-Aminoethyl)-3-phenyl-1H-pyrazol-5-amine, also known as N-ethyl-3-phenylpyrazole-5-carboxamide (EPC), is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a pyrazole-based molecule with an aminoethyl side chain. EPC is known for its ability to act as an agonist or inhibitor of various enzymes and receptors, making it a useful tool in a wide range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) focused on the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels using radiation-induced techniques and subsequent condensation reactions with various amines, including aromatic ones similar to "1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine." The modification aimed to enhance the polymers' thermal stability and introduce antibacterial and antifungal properties, making these materials suitable for medical applications (Aly & El-Mohdy, 2015).
Heterocyclic Compound Synthesis
Research into the synthesis of pyrazolo[1,5-a]pyrimidines by Maquestiau, Taghret, and Eynde (2010) involved reactions that yield mixtures of these compounds, which are identified through spectroscopic methods. This synthesis process highlights the chemical reactivity and potential applications of pyrazole derivatives in creating heterocyclic compounds with possible pharmaceutical relevance (Maquestiau, Taghret, & Eynde, 2010).
Antitumor and Antibacterial Agents
Titi et al. (2020) described the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. This research underscores the pharmaceutical and biological significance of pyrazole-based compounds, suggesting their utility in designing new therapeutic agents (Titi et al., 2020).
Novel Heterocyclic Syntheses
El‐Dean et al. (2018) focused on synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the versatility of pyrazole derivatives in generating diverse heterocyclic structures. This research contributes to the exploration of new compounds with potential applications in various fields, including pharmacology and materials science (El‐Dean et al., 2018).
Cytotoxic Inhibitors
Rahmouni et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives as cytotoxic inhibitors, indicating the potential of pyrazole-based compounds in cancer treatment. This study highlights the compound's application in developing new anticancer agents (Rahmouni et al., 2014).
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIORYWIVOGNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




